molecular formula C9H10ClF2N B13838487 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride

4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride

Cat. No.: B13838487
M. Wt: 205.63 g/mol
InChI Key: KIUPMYVKYBMDSD-UHFFFAOYSA-N
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Description

4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride: is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . It is a derivative of indanamine, characterized by the presence of two fluorine atoms at the 4th and 6th positions of the indane ring. This compound is typically found in solid form and is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride involves several steps, starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2,3-dihydro-1h-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may:

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

4,6-difluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-6-1-5-2-7(12)4-8(5)9(11)3-6;/h1,3,7H,2,4,12H2;1H

InChI Key

KIUPMYVKYBMDSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=C(C=C2F)F)N.Cl

Origin of Product

United States

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